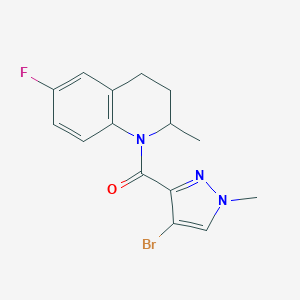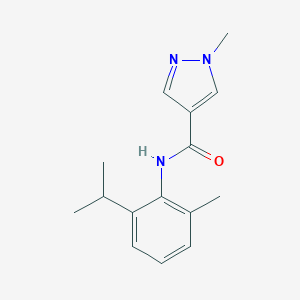![molecular formula C13H20ClN5OS B279890 2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-cyclohexylhydrazinecarbothioamide](/img/structure/B279890.png)
2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-cyclohexylhydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-cyclohexylhydrazinecarbothioamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as CC-115 and is categorized as a kinase inhibitor.
作用機序
CC-115 inhibits the activity of various kinases, including mTORC1, mTORC2, and DNA-PK. This inhibition leads to decreased cell proliferation and increased apoptosis in cancer cells. Additionally, CC-115 has been found to decrease the production of pro-inflammatory cytokines, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
CC-115 has been found to have various biochemical and physiological effects. In cancer cells, CC-115 has been found to decrease cell proliferation and increase apoptosis. Inflammatory cytokines have also been found to decrease with CC-115 treatment, leading to its anti-inflammatory effects.
実験室実験の利点と制限
One advantage of using CC-115 in lab experiments is its potential therapeutic applications in cancer treatment and inflammatory diseases. Additionally, CC-115 has been found to have a good safety profile in preclinical studies. However, one limitation of using CC-115 in lab experiments is its limited solubility, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for CC-115 research. One potential direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative diseases. Additionally, further research is needed to determine the optimal dosage and administration of CC-115 in vivo. Finally, the development of more soluble formulations of CC-115 may improve its potential for clinical use.
Conclusion:
In conclusion, CC-115 is a promising chemical compound that has shown potential therapeutic applications in cancer treatment and inflammatory diseases. Its inhibition of various kinases, including mTORC1, mTORC2, and DNA-PK, has been found to have anti-tumor and anti-inflammatory effects. While CC-115 has limitations in terms of solubility, further research may lead to the development of more soluble formulations and expanded therapeutic applications.
合成法
CC-115 is synthesized using a multi-step process that involves the reaction of various chemical intermediates. The first step involves the reaction of 4-chloro-1,3-dimethyl-5-nitropyrazole with cyclohexylamine to produce 4-chloro-1,3-dimethyl-5-(cyclohexylamino)pyrazole. This intermediate is then reacted with thiosemicarbazide to produce 2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-cyclohexylhydrazinecarbothioamide.
科学的研究の応用
CC-115 has shown potential therapeutic applications in various scientific research studies. It has been found to inhibit the activity of various kinases, including mTORC1, mTORC2, and DNA-PK. This inhibition has been found to have anti-tumor effects, making CC-115 a promising candidate for cancer treatment. Additionally, CC-115 has also been found to have anti-inflammatory effects, making it a potential treatment option for inflammatory diseases such as rheumatoid arthritis.
特性
分子式 |
C13H20ClN5OS |
|---|---|
分子量 |
329.85 g/mol |
IUPAC名 |
1-[(4-chloro-2,5-dimethylpyrazole-3-carbonyl)amino]-3-cyclohexylthiourea |
InChI |
InChI=1S/C13H20ClN5OS/c1-8-10(14)11(19(2)18-8)12(20)16-17-13(21)15-9-6-4-3-5-7-9/h9H,3-7H2,1-2H3,(H,16,20)(H2,15,17,21) |
InChIキー |
QNGGTOHNBLWKKC-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1Cl)C(=O)NNC(=S)NC2CCCCC2)C |
正規SMILES |
CC1=NN(C(=C1Cl)C(=O)NNC(=S)NC2CCCCC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(2-chloroethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279807.png)
![N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}-2-furamide](/img/structure/B279816.png)
![N-[3-(4-morpholinylmethyl)phenyl]-2,3-diphenylacrylamide](/img/structure/B279817.png)




![5-[(2-chlorophenoxy)methyl]-N-(4-methoxybenzyl)-2-furamide](/img/structure/B279829.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)benzamide](/img/structure/B279830.png)
![5-[(2-chlorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B279831.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,4-difluorophenyl)benzamide](/img/structure/B279832.png)
![N-{4-[(4-chloroanilino)sulfonyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B279833.png)

![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2,5-dimethoxyphenyl)-2-furamide](/img/structure/B279836.png)
